2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid
Overview
Description
“2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid” is a compound with the molecular weight of 231.29 g/mol . It has the IUPAC name “2-{[(tert-butoxycarbonyl)amino]methyl}-2-methylbutanoic acid” and the InChI code "1S/C11H21NO4/c1-6-11(5,8(13)14)7-12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a tert-butoxy carbonyl group attached to an amino group, which is then attached to a methyl group. This entire group is attached to the 2-position of a 2-methylbutanoic acid molecule .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 231.29 g/mol . The compound has a complex structure with several functional groups, including a tert-butoxy carbonyl group and an amino group .Scientific Research Applications
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Synthesis of Erythro (±) and Threo (±) Isomers
- Application Summary : This compound is used in the synthesis of Erythro (±) and Threo (±) isomers. The Erythro (±) isomer is obtained by simple reduction, while the Threo (±) isomer is obtained by inversion method .
- Method : The Erythro (±) isomer is obtained using sodium borohydride in methanol at -40°C. The Erythro isomer is then converted into its Threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
- Results : The method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .
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Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
- Application Summary : This compound is used in the synthesis of a new derivative of β-(1,2,4-Triazol-1-yl)alanine .
- Method : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
- Results : The synthesis is simple and efficient, yielding the desired product in four steps with an overall yield of 68% .
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-11(5,8(13)14)7-12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUXPDHPZUFZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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